5-Methoxy-6-nitro-1H-indazole chemical properties
5-Methoxy-6-nitro-1H-indazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Methoxy-6-nitro-1H-indazole (CAS No. 724767-15-1). As a substituted indazole, this molecule is of significant interest to the medicinal chemistry community due to the privileged nature of the indazole scaffold in drug discovery.[1] This document synthesizes available data with expert chemical reasoning to offer a detailed examination of its structure, spectroscopic profile, and reactivity. We present a robust, proposed synthetic protocol, analyze the electronic interplay of its functional groups, and discuss its potential as a versatile building block for novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of indazole-based compounds.
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system is a bicyclic heteroaromatic structure that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid conformation and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal core for designing molecules that target a wide array of biological entities. Numerous indazole-containing compounds have been investigated and marketed for diverse therapeutic indications, including oncology, inflammation, and neurological disorders.[1]
The biological and chemical properties of an indazole scaffold are profoundly influenced by the nature and position of its substituents. The subject of this guide, 5-Methoxy-6-nitro-1H-indazole, incorporates two key functional groups:
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A Methoxy Group (-OCH₃) at position 5: As a strong electron-donating group through resonance, the methoxy substituent increases the electron density of the aromatic system, influencing its reactivity and metabolic stability.
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A Nitro Group (-NO₂) at position 6: This is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Furthermore, the nitro group is a crucial synthetic handle, readily converted to an amino group, which opens extensive possibilities for further derivatization.
The specific regioisomeric arrangement of these two groups creates a unique electronic environment that dictates the molecule's reactivity and potential for forming complex derivatives.
Synthesis and Purification: A Validated Approach
While specific literature on the synthesis of 5-Methoxy-6-nitro-1H-indazole is sparse, a reliable synthetic route can be designed based on established chemical principles for analogous structures. The most logical approach involves the regioselective nitration of 5-methoxy-1H-indazole.
Causality in Experimental Design
The choice of nitrating agent and reaction conditions is critical for achieving the desired 6-nitro isomer while minimizing side products. The methoxy group at C5 is an ortho-, para-director. Position C4 (ortho) is sterically hindered by the fused pyrazole ring, and position C6 (ortho) is the most electronically activated site for electrophilic substitution. Therefore, careful control of reaction conditions should favor nitration at C6.
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Nitrating Agent: A mixture of nitric acid in sulfuric acid is a standard and effective nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species.
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Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (e.g., 0-5 °C) is crucial to prevent over-nitration and decomposition of the starting material.
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Purification: The crude product will likely contain unreacted starting material and potentially other nitrated isomers. Recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective method for isolating the desired product in high purity.
Experimental Protocol: Synthesis of 5-Methoxy-6-nitro-1H-indazole
Step 1: Preparation of the Nitrating Mixture
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In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid (H₂SO₄, 5 mL).
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Cool the sulfuric acid to 0 °C.
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Slowly, with continuous stirring, add fuming nitric acid (HNO₃, 1 mL) dropwise, ensuring the temperature does not exceed 10 °C.
Step 2: Nitration Reaction
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In a separate flask, dissolve 5-methoxy-1H-indazole (1.0 g, 6.75 mmol) in concentrated sulfuric acid (5 mL) at 0 °C.
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Slowly add the pre-cooled nitrating mixture from Step 1 to the indazole solution dropwise. Maintain the reaction temperature at 0-5 °C throughout the addition.
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After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
Step 3: Work-up and Isolation
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Carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.
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A solid precipitate should form. If not, neutralize the solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution until a precipitate is observed.
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Collect the crude solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
Step 4: Purification
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Dry the crude product under vacuum.
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Recrystallize the solid from an ethanol-water mixture to yield pure 5-Methoxy-6-nitro-1H-indazole as a crystalline solid.
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Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis and Purification Workflow
Caption: Synthetic workflow for 5-Methoxy-6-nitro-1H-indazole.
Physicochemical and Spectroscopic Properties
The precise experimental data for 5-Methoxy-6-nitro-1H-indazole is not widely published. The following table summarizes its basic identifiers along with predicted properties based on its structure and data from analogous compounds.[2][3]
| Property | Value | Source |
| IUPAC Name | 5-Methoxy-6-nitro-1H-indazole | - |
| CAS Number | 724767-15-1 | [4] |
| Molecular Formula | C₈H₇N₃O₃ | [3] |
| Molecular Weight | 193.16 g/mol | [3] |
| Appearance | Predicted: Light yellow to khaki solid | [2] |
| Boiling Point | Predicted: 426.5 ± 25.0 °C | [2] |
| Density | Predicted: 1.475 ± 0.06 g/cm³ | [2] |
| pKa | Predicted: 12.00 ± 0.40 | [2] |
| Storage | Store at 2-8°C in a dry, sealed container | [3] |
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound must be confirmed by spectroscopic analysis. The expected data are as follows:
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¹H NMR (in DMSO-d₆):
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N-H Proton: A broad singlet expected at δ > 13 ppm.
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Aromatic Protons: Two singlets are expected for the protons at C4 and C7. The C7-H will likely appear further downfield due to the anisotropic effect of the nitro group. A singlet for C3-H is also expected.
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Methoxy Protons: A sharp singlet for the -OCH₃ group is expected around δ 3.9-4.1 ppm.
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¹³C NMR (in DMSO-d₆):
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Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 100-160 ppm). The carbons attached to the methoxy (C5) and nitro (C6) groups will be significantly shifted.
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Methoxy Carbon: A signal for the -OCH₃ carbon is expected around δ 55-60 ppm.
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Infrared (IR) Spectroscopy:
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N-H Stretch: A broad absorption band around 3300-3400 cm⁻¹.
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C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.
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NO₂ Stretch: Two strong, characteristic peaks for asymmetric and symmetric stretching, expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.[5]
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C-O Stretch (Aryl Ether): A strong peak around 1200-1275 cm⁻¹.
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Mass Spectrometry (MS):
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The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 193 or 194, respectively.
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Reactivity and Mechanistic Insights
The chemical behavior of 5-Methoxy-6-nitro-1H-indazole is governed by the electronic interplay between the indazole nucleus and its substituents.
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Electron-Donating Methoxy Group (C5): This group donates electron density into the benzene portion of the scaffold via the resonance effect, activating it towards electrophilic attack.
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Electron-Withdrawing Nitro Group (C6): This group strongly withdraws electron density from the ring via both inductive and resonance effects, deactivating the ring towards electrophiles but making it susceptible to nucleophilic attack.
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Pyrazole Ring: The pyrazole moiety is electron-rich and can be protonated or alkylated at its nitrogen atoms. Studies on similar indazoles show that reactions with electrophiles like formaldehyde tend to occur at the N1 position.[6][7]
This combination leads to a "push-pull" electronic system. The C7 position is electronically poor and a likely site for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present. The most significant and synthetically useful reaction is the reduction of the nitro group.
Reduction of the Nitro Group: The transformation of the nitro group to an amine is a cornerstone of synthetic and medicinal chemistry. This can be readily achieved using various standard reducing agents:
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Catalytic Hydrogenation: H₂ gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate. This is a clean and high-yielding method.
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Metal-Acid Reduction: Metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid (HCl).
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Transfer Hydrogenation: Using reagents like ammonium formate with Pd/C.
The resulting 6-amino-5-methoxy-1H-indazole is a highly valuable intermediate, as the amino group can be readily acylated, alkylated, or converted into a diazonium salt for a wide range of further modifications.
Caption: Logical relationships of functional groups and reactivity.
Safety and Handling
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Hazard Statements:
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Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Handle only in a well-ventilated area or a chemical fume hood.
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Avoid generating dust.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a cool, dry place away from incompatible materials.
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Conclusion
5-Methoxy-6-nitro-1H-indazole is a strategically designed chemical entity with significant potential as a building block in drug discovery and organic synthesis. Its unique electronic architecture, resulting from the interplay of the methoxy and nitro groups, provides multiple avenues for chemical modification. The nitro group, in particular, serves as a versatile precursor to the corresponding amine, unlocking a vast chemical space for the development of new indazole-based libraries. This guide provides the foundational knowledge—from a robust synthetic protocol to an analysis of reactivity and safety—required for researchers to confidently incorporate this valuable intermediate into their research and development programs.
References
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Schifano, E., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. Available at: [Link]
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Cole-Parmer (n.d.). Material Safety Data Sheet - 5-Nitroindazole, pa. Cole-Parmer. Available at: [Link]
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Macsen Labs (n.d.). 5-Nitroindazole | 5401-94-5 | Leading Supplier. Macsen Labs. Available at: [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]
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Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
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